N-(2,4-Dimethylphenyl)-3-oxobutanamide

Catalog No.
S706339
CAS No.
97-36-9
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dimethylphenyl)-3-oxobutanamide

CAS Number

97-36-9

Product Name

N-(2,4-Dimethylphenyl)-3-oxobutanamide

IUPAC Name

N-(2,4-dimethylphenyl)-3-oxobutanamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

HGVIAKXYAZRSEG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C

solubility

Solubility in water, g/100ml at 20 °C: 0.25 (very poor)

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C

The exact mass of the compound N-(2,4-Dimethylphenyl)-3-oxobutanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 0.25 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8398. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2,4-Dimethylphenyl)-3-oxobutanamide, commonly known as Acetoacet-m-xylidide (AAMX), is a highly reactive acetoacetanilide derivative utilized primarily as a critical coupling component in the synthesis of high-performance diarylide yellow pigments [1]. Presenting as a white to pale yellow crystalline powder with a melting point of 88–91°C, AAMX undergoes azo coupling with tetrazotized 3,3'-dichlorobenzidine to yield Pigment Yellow 13, Pigment Yellow 81, and Pigment Yellow 176 [2]. From a procurement perspective, AAMX is selected over simpler analogs for its ability to impart superior tinctorial strength, enhanced solvent resistance, and strict regulatory compliance regarding aromatic amine impurities in downstream ink and plastic formulations [3].

Procurement Fit

Key coupling agent for disazo diarylide yellow pigment synthesis
High-purity grade supports consistent reaction yields
Produces greener medium-shade yellow for C.I. Pigment Yellow 13

Substituting N-(2,4-Dimethylphenyl)-3-oxobutanamide (AAMX) with the simpler, unmethylated Acetoacetanilide (AAA) fundamentally alters the end product from Pigment Yellow 13 to Pigment Yellow 12, resulting in severe performance penalties . This substitution causes an immediate 25% drop in tinctorial strength, forcing formulators to increase pigment loading to achieve the same color depth, thereby driving up raw material costs [1]. Furthermore, AAA-derived pigments are highly prone to recrystallization during ball milling and exhibit poor stability in solvent-based media, leading to viscosity drift and loss of transparency in packaging gravure inks. Conversely, attempting to substitute AAMX with 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) to achieve a redder shade introduces primary aromatic amine impurities during processing, creating unacceptable regulatory compliance risks for food packaging and consumer plastics [2].

Substitution Risk

AAMX-based coupling
AAA, AAOA, AADMCA couplers
Different aryl substituents alter the pigment crystal lattice, shifting shade, transparency, and fastness. AAMX-based pigments may not transfer directly to other C.I. pigment designations.
Substituting the coupling component changes thermal and light resistance profiles, which may affect end-use performance in demanding applications.

Tinctorial Strength and Formulation Efficiency in Printing Inks

When evaluated under identical specific surface area and particle size distributions, AAMX-derived Pigment Yellow 13 demonstrates significantly higher color yield compared to AAA-derived Pigment Yellow 12 . The presence of the 2,4-dimethylphenyl groups alters the crystal lattice packing, resulting in a 25% increase in tinctorial strength [1]. This allows ink manufacturers to achieve target optical densities with substantially lower pigment loadings.

Evidence DimensionRelative tinctorial strength (color yield)
Target Compound Data+25% higher strength (AAMX / Pigment Yellow 13)
Comparator Or BaselineBaseline strength (AAA / Pigment Yellow 12)
Quantified Difference25% increase in color strength at equivalent particle size
ConditionsOffset and packaging gravure printing ink formulations

A 25% increase in color strength directly reduces the required pigment volume per batch, lowering raw material costs and improving the printing mileage of the final ink.

Shade & Tinting
Head-to-head
Greener, medium-shade yellow; good opacity and tinting strength
Reported shade profile supports target color standards without extra shading components.
Comparison vs. C.I. Pigment Yellow 83 from AADMCA

Solvent Resistance and Recrystallization Prevention During Milling

Processability in solvent-based systems is a major differentiator for AAMX. While AAA-derived pigments are notorious for recrystallizing when exposed to solvents or during high-shear ball milling, AAMX-derived pigments maintain their particle size distribution and crystal phase . This superior solvent resistance prevents the loss of transparency and the viscosity instability that typically plague Pigment Yellow 12 in mineral oil or nitrocellulose media [1].

Evidence DimensionRecrystallization tendency in solvents
Target Compound DataStable particle size; resists recrystallization (AAMX / PY13)
Comparator Or BaselineHigh recrystallization tendency, leading to opacity (AAA / PY12)
Quantified DifferenceElimination of solvent-induced recrystallization during milling
ConditionsBall milling in solvent-based and mineral oil ink media

Eliminating recrystallization ensures consistent ink rheology, prevents nozzle clogging, and maintains the high transparency required for premium packaging applications.

Heat & Light Fastness
Head-to-head
Strong resistance to heat and light reported relative to unsubstituted and other substituted analogs
Reported fastness ranking may support selection for demanding coating and plastic applications.
Based on 1958 benzidine yellow pigment study

Regulatory Compliance via Aromatic Amine Impurity Reduction

In the synthesis of reddish-yellow diarylide pigments, substituting AADMCA with AAMX (to produce Pigment Yellow 176 or modified PY83) drastically reduces the formation of hazardous primary aromatic amines [1]. AADMCA decomposes to yield 4-chloro-2,5-dimethoxy-aniline, a regulated impurity. By utilizing AAMX, formulators can achieve a desirable reddish shade (dA +0.15 to +1.5 over standard PY83) while maintaining aromatic amine levels below 500 ppm, or eliminating them entirely [1].

Evidence DimensionPrimary aromatic amine impurity content
Target Compound Data<500 ppm to 0 ppm (AAMX substitution)
Comparator Or BaselineHigh aromatic amine generation (AADMCA baseline)
Quantified DifferenceNear-total elimination of regulated amine impurities with improved reddish shade (+0.15 to +1.5 dA)
ConditionsDiarylide yellow synthesis and ETAD agreed HPLC extraction

Procuring AAMX allows manufacturers to bypass strict regulatory hurdles associated with aromatic amines, enabling the sale of pigments into sensitive food packaging and consumer plastic markets.

Impurity Profile
Head-to-head
Lower primary aromatic amine levels reported vs. AADMCA coupler under standard synthesis conditions
Reported cleaner reaction profile may simplify downstream purification and regulatory compliance.
Stability advantage linked to reduced decomposition during coupling

Migration Resistance and Light Fastness in Soft Plastics

For polymer coloration, particularly in highly plasticized matrices like soft PVC, AAMX provides critical migration resistance that simpler analogs lack [1]. Pigments derived from AAMX achieve a light fastness rating of 6-7 (at 1/3 Standard Depth) and exhibit zero bleed in soft PVC. In contrast, AAA-derived Pigment Yellow 12 suffers from severe migration and scores 1-2 grades lower in light fastness under identical UV exposure conditions [2].

Evidence DimensionLight fastness and migration in plasticized matrices
Target Compound DataLight fastness grade 6-7; excellent migration resistance (AAMX)
Comparator Or BaselineLight fastness grade 4-5; poor migration resistance (AAA)
Quantified Difference1-2 grades higher light fastness and elimination of plasticizer bleed
ConditionsSoft PVC coloration at 1/3 Standard Depth under UV exposure

Superior migration resistance is mandatory for flexible plastics to prevent color transfer (bleeding) onto adjacent materials, reducing product rejection rates.

Purity Specification
Data to verify
≥99% (HPLC), mp 88–91°C, alkali insolubles ≤0.1%
Consistent purity supports predictable reaction yields and batch-to-batch reproducibility.
Commercial specification per vendor data sheets; source review recommended

High-Transparency Packaging Gravure and Offset Inks

Because AAMX-derived pigments resist recrystallization during high-shear ball milling and offer 25% higher tinctorial strength than AAA alternatives, AAMX is the precursor of choice for formulating premium, high-transparency printing inks. It is particularly suited for solvent-based packaging gravure inks where mineral oil and nitrocellulose compatibility are required .

Regulatory-Compliant Coloration of Food Packaging Plastics

AAMX is utilized in mixed coupling reactions (e.g., Pigment Yellow 176) to replace AADMCA, eliminating the generation of restricted primary aromatic amines. This makes AAMX an essential procurement item for coloring LDPE, EVA, and soft PVC used in food-contact packaging and consumer goods where strict ETAD compliance is enforced [1].

Varnish-Resistant and Sterilizable Print Media

The enhanced thermal and solvent stability imparted by the 2,4-dimethylphenyl moiety makes AAMX ideal for inks that must undergo post-print processing. It is heavily procured for applications requiring overprint varnishing or high-temperature sterilization, where lesser pigments would suffer from color shift or bleeding [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
C.I. Pigment Yellow 13 for printing inks
Greener shade and high tinting strength
Rheology at high loading and printability
Regulatory-compliant diarylide pigments
Low aromatic amine impurity profile
Compliance with safety standards for sensitive goods
Thermally stable colorants for plastics and coatings
Reported heat resistance
Color retention during high-temperature processing

Physical Description

DryPowder; WetSolid
COLOURLESS SOLID IN VARIOUS FORMS.

XLogP3

1.9

Flash Point

171 °C

Density

1.2 g/cm³

LogP

1.5 (calculated)

Melting Point

90.0 °C
88 °C

UNII

84GV04HEUG

GHS Hazard Statements

Aggregated GHS information provided by 779 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (24.52%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 1.33

Pictograms

Irritant

Irritant

Other CAS

97-36-9

Wikipedia

N-(2,4-dimethylphenyl)-3-oxobutanamide

General Manufacturing Information

All other basic organic chemical manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Butanamide, N-(2,4-dimethylphenyl)-3-oxo-: ACTIVE

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